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Compound of Interest

Descladinose 6-N-Desmethyl
Compound Name:
Azithromycin

Cat. No.: B13449893

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to confirm the structure of Descladinose 6-N-
Desmethyl Azithromycin, a key metabolite of the widely used macrolide antibiotic,
Azithromycin. By presenting a side-by-side comparison of their structural features and
expected analytical data, this document serves as a valuable resource for researchers involved
in the identification and characterization of Azithromycin and its derivatives.

Structural Overview

Azithromycin is a 15-membered azalide antibiotic characterized by the presence of a
macrolactone ring to which two sugar moieties, L-cladinose and D-desosamine, are attached.
Descladinose 6-N-Desmethyl Azithromycin is a metabolite formed by two key structural
modifications: the removal of the L-cladinose sugar and the demethylation of the nitrogen atom
at the 6-position of the aglycone ring.

Comparative Data

The structural differences between Azithromycin and its descladinose, N-desmethyl metabolite
lead to distinct analytical signatures, particularly in mass spectrometry and nuclear magnetic
resonance (NMR) spectroscopy.

Physicochemical Properties
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Descladinose 6-N-

Property Azithromycin . .
Desmethyl Azithromycin
Molecular Formula CssH72N2012 C29H56N209
Molecular Weight 749.0 g/mol 576.8 g/mol
(2R,3S,4R,5R,8R,10R,11R,12
S,13S,14R)-11- (2R,3S,4R,5R,8R,10R,11R,12
[(2S,3R,4S,6R)-4- S,13S,14R)-11-
(dimethylamino)-3-hydroxy-6- [(2S,3R,4S,6R)-4-
methyloxan-2-ylJoxy-2-ethyl- (dimethylamino)-3-hydroxy-6-
IUPAC Name 3,4,10-trihydroxy-13- methyloxan-2-ylJoxy-2-ethyl-

[(2R,4R,5S,6S)-5-hydroxy-4-
methoxy-4,6-dimethyloxan-2-
ylJoxy-3,5,6,8,10,12,14-
heptamethyl-1-oxa-6-

azacyclopentadecan-15-one

3,4,10,13-tetrahydroxy-
3,5,8,10,12,14-hexamethyl-1-
oxa-6-azacyclopentadecan-15-

one

Mass Spectrometry Data

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation

patterns of these compounds. The primary distinctions arise from the loss of the cladinose

sugar.
Descladinose 6-N-
Feature Azithromycin Desmethyl Azithromycin
(Predicted)
[M+H]* lon m/z 749.5 m/z 577.4

Key Fragmentation

Loss of cladinose sugar (m/z
591.4)[1]

Absence of the neutral loss
corresponding to the cladinose

moiety.

Loss of desosamine sugar

Loss of desosamine sugar.

'H NMR Spectral Data Comparison
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The *H NMR spectrum of Descladinose 6-N-Desmethyl Azithromycin would show significant
differences compared to Azithromycin, most notably the absence of signals corresponding to
the cladinose moiety and a change in the signal for the N-methyl group.

Descladinose 6-N-

Y —— Azi-thromycin Chemical Desm-ethyl Azithr.omycir.\

Shift (ppm) (Predicted Chemical Shift,
ppm)

Cladinose Protons

H-1" (anomeric) ~4.7 Absent

OCHs ~3.3 Absent

C-CHs ~1.2 Absent

Aglycone Protons

N-CHs at C6 Present Absent

NH at C6 Absent Present (likely a broad singlet)

Desosamine Protons

H-1' (anomeric) ~4.3 ~4.3

N(CHs)2 ~2.3 ~2.3

3C NMR Spectral Data Comparison

Similarly, the 13C NMR spectrum provides clear evidence of the structural changes, with the
complete disappearance of signals associated with the cladinose sugar.
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Descladinose 6-N-

. Azithromycin Chemical Desmethyl Azithromycin

Carbon Environment . . . .
Shift (ppm) (Predicted Chemical Shift,
ppm)
Cladinose Carbons
C-1" (anomeric) ~103 Absent
OCHs ~49 Absent
Other cladinose carbons Multiple signals Absent
Aglycone Carbons
N-CHs at C6 Present Absent
] Shifted due to change from

C6 Shifted

tertiary to secondary amine

Desosamine Carbons

C-1' (anomeric) ~105 ~105

N(CHs)2 ~40 ~40

Experimental Protocols

Standard analytical techniques are employed for the structural confirmation of macrolide
antibiotics and their metabolites.

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-
TOF) or Orbitrap, coupled with an electrospray ionization (ESI) source is recommended.

Sample Preparation:

» Dissolve the sample in a suitable solvent, such as acetonitrile or methanol, to a
concentration of approximately 1 mg/mL.

» Further dilute the stock solution with the mobile phase to a final concentration of 1-10 pg/mL.
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ESI-MS/MS Parameters:

« lonization Mode: Positive

o Capillary Voltage: 3-4 kV

e Source Temperature: 100-150 °C

» Desolvation Gas Flow: 600-800 L/hr

e Collision Energy: Ramped collision energy (e.g., 10-40 eV) to induce fragmentation for
MS/MS analysis.

o Data Acquisition: Acquire full scan MS data to determine the molecular ion and product ion
scans to observe fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for
adequate signal resolution.

Sample Preparation:

o Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.qg.,
CDCls, CDsOD, or DMSO-ds).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (0O ppm).

1H NMR Spectroscopy:

Pulse Sequence: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64 scans, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

13C NMR Spectroscopy:

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13449893?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

Relaxation Delay: 2 seconds.

2D NMR Experiments: For complete structural assignment, 2D NMR experiments such as
COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and
HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Visualization of Structural Relationship

The following diagram illustrates the structural transformation from Azithromycin to its
Descladinose 6-N-Desmethyl metabolite.

Azithromycin Metabolism Descladinose 6-N-Desmethyl Azithromycin
- Cladinose

- N-Demethylation

Azithromycim »Metabolite

Click to download full resolution via product page

Caption: Structural relationship between Azithromycin and its metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Confirming the Structure of Descladinose 6-N-
Desmethyl Azithromycin: A Comparative Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b13449893#confirming-the-structure-of-
descladinose-6-n-desmethyl-azithromycin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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